Cas no 39562-70-4 (Nitrendipine)

Nitrendipine is a dihydropyridine calcium channel blocker (CCB) used in the treatment of hypertension and angina pectoris. It offers a rapid onset of action, effective blood pressure control, and favorable pharmacokinetic profile, including moderate bioavailability, high protein binding, and extensive metabolism via the cytochrome P450 system.
Nitrendipine structure
Nitrendipine structure
商品名:Nitrendipine
CAS番号:39562-70-4
MF:C18H20N2O6
メガワット:360.3612
MDL:MFCD00082255
CID:55052
PubChem ID:4507

Nitrendipine 化学的及び物理的性質

名前と識別子

    • Nitrendipine
    • ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(meta-nitrophenyl)-3,5-pyridinedicarboxylate
    • 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
    • BAY-E-5009
    • Bylotensin
    • BAY E 5009
    • Bayotensin
    • Baypress
    • Nidrel
    • Nitrendipinum
    • Nitrendipin
    • Nitrendipino
    • Deiten
    • Nitrendipinum [INN-Latin]
    • Nitrendipino [INN-Spanish]
    • 3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • MLS000069349
    • PVHUJELLJLJGLN-UHFFFAOYSA-N
    • C18H20N2O6
    • 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophe
    • SR-01000075334-2
    • PD033036
    • MLS002154060
    • A824621
    • NITRENDIPINE [EP IMPURITY]
    • Nitrendipine, European Pharmacopoeia (EP) Reference Standard
    • HMS2089H15
    • EINECS 254-513-1
    • UNII-9B627AW319
    • (+/-)-ETHYL METHYL 1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLATE
    • SCHEMBL38972
    • SPBio_001470
    • HMS3411I14
    • Bio1_001098
    • HMS1570H14
    • Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
    • 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (.+/-.)-
    • (.+/-.)-Nitrendipine
    • NCGC00261566-01
    • Nitrendipine [USAN:INN:BAN:JAN]
    • NC00241
    • Pharmakon1600-01503609
    • Nitrepin
    • SMR000058366
    • NCGC00024676-06
    • HMS3675I14
    • D00629
    • Spectrum5_001655
    • 9B627AW319
    • CHEMBL3195219
    • Prestwick0_000916
    • methylethyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • (+/-)-NITRENDIPINE
    • AKOS015894921
    • Bio2_000599
    • Spectrum_001901
    • SR-01000075334-6
    • NCGC00015713-13
    • SW219737-1
    • W-106422
    • Baylotensin
    • NSC 758466
    • NCGC00015713-07
    • KBioSS_000119
    • Nitrendipine,(S)
    • BRD-A02006392-001-09-9
    • N1186
    • NITRENDIPINE [MART.]
    • NITRENDIPINE [EP MONOGRAPH]
    • NCGC00015713-26
    • KBioGR_000119
    • ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • Bio1_000120
    • KBioSS_002432
    • AKOS016340326
    • NCGC00015713-04
    • AC-648
    • KBio1_001782
    • NCGC00024013-02
    • NITRENDIPINE [INN]
    • HMS2097H14
    • N-144
    • BRD-A02006392-001-06-5
    • MLS001424133
    • SpecPlus_000742
    • Nitrendipine, >95%, powder
    • NSC758466
    • NCGC00024676-03
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (+-)-
    • HMS2051B04
    • HMS3714H14
    • HMS2230F04
    • HMS3262B04
    • HMS1791F21
    • HMS3402F21
    • CBiol_001834
    • CCG-100991
    • Prestwick2_000916
    • NCGC00015713-05
    • NCGC00024676-07
    • 39562-70-4
    • NITRENDIPINE [WHO-DD]
    • Nitrendipine 100 microg/mL in Acetonitrile
    • BPBio1_000872
    • Z239859926
    • AKOS000622913
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
    • C07713
    • O3-ethyl O5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • AB00053154_04
    • SR-01000075334
    • FT-0601600
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylic acid ethyl methyl ester
    • MLS001148149
    • BRD-6392
    • KBio2_002426
    • AB00053154_05
    • Prestwick3_000916
    • BRD6392
    • (+-)-Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
    • Nitrendipine (JP17/USAN/INN)
    • Spectrum2_001565
    • AB00513962
    • EN300-18434855
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (+/-)-
    • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylic acid ethyl methyl ester
    • NCGC00015713-09
    • KBio2_002687
    • HMS2093G17
    • Lopac0_000881
    • KBioGR_001476
    • KBio2_000119
    • CCG-39343
    • Ethyl 1,4-dihydro-5-(acetoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridincarboxylat
    • IDI1_033869
    • KS-1305
    • Baypress (TN)
    • Spectrum4_001088
    • NCGC00024676-05
    • DTXSID0023373
    • BSPBio_002575
    • KBio3_000237
    • NITRENDIPINE [JAN]
    • HMS1989F21
    • HMS1361F21
    • DTXCID203373
    • EU-0100881
    • KBio3_001795
    • NITRENDIPINE [MI]
    • SR-01000075334-1
    • Tox21_110201
    • CAS-39562-70-4
    • SR-01000075334-4
    • NCGC00015713-10
    • NCGC00024676-04
    • CA-212
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester
    • NCGC00015713-06
    • GTPL2334
    • SPECTRUM1503609
    • Nitrendipine for peak identification
    • HMS3884H21
    • Opera_ID_928
    • Oprea1_472855
    • (.+/-.)-Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
    • NCGC00015713-08
    • MFCD00082255
    • KBio2_007562
    • Spectrum3_000968
    • CHEBI:7582
    • DB01054
    • 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate #
    • Tox21_110201_1
    • HMS3393B04
    • NCGC00024676-02
    • NSC-758466
    • Prestwick1_000916
    • BSPBio_001399
    • HMS3266B03
    • Tox21_500881
    • LP00881
    • Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
    • AB00053154-03
    • NITRENDIPINE [USAN]
    • HMS3651F05
    • BSPBio_000792
    • PD003069
    • SY058769
    • DivK1c_006838
    • SBI-0050856.P003
    • 3-ethyl5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • Bio2_000119
    • HY-B0424
    • Nitrendipine for peak identification, European Pharmacopoeia (EP) Reference Standard
    • BCP07540
    • BDBM50237611
    • SPBio_002981
    • Q416584
    • HMS3371J07
    • (+/-)-BAY-E-5009
    • SDCCGSBI-0050856.P004
    • MLS002153303
    • NCGC00015713-11
    • MLS000759400
    • Bio1_000609
    • KBio2_004994
    • KBio3_000238
    • S2491
    • Oprea1_703261
    • NS00007571
    • BRN 0498823
    • KBio2_005255
    • A10804
    • STK368903
    • Nitrendipine (JP18/USAN/INN)
    • 1ST10230
    • BRD-A02006392-001-17-2
    • BBL028163
    • BRD-A02006392-001-15-6
    • BRD-A02006392-001-16-4
    • MDL: MFCD00082255
    • インチ: 1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
    • InChIKey: PVHUJELLJLJGLN-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C(C(=O)OC([H])([H])[H])C1([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])=O
    • BRN: 0498823

計算された属性

  • せいみつぶんしりょう: 360.13200
  • どういたいしつりょう: 360.132
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 661
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 110
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.3595 (rough estimate)
  • ゆうかいてん: 158°C
  • ふってん: 464.8℃/760mmHg
  • フラッシュポイント: 249.5±28.7 °C
  • 屈折率: 1.5700 (estimate)
  • ようかいど: methanol: 15 mg/mL
  • すいようせい: Soluble in DMSO (17.5 mg/ml), methanol (15 mg/ml), ethyl acetate, and ethanol (25 mM). Insoluble in water.
  • PSA: 110.45000
  • LogP: 3.41770
  • ようかいせい: アセトンやクロロホルムに溶けやすく、メタノールやエタノールに微溶し、水にほとんど溶けない。

Nitrendipine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H312,H332
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S36
  • RTECS番号:US5653000
  • 危険物標識: Xn
  • ちょぞうじょうけん:4°C, protect from light
  • どくせい:LD50 in mice, rats (mg/kg): 39, 12.6 i.v.; 2540, >10000 orally (Hoffmann)
  • リスク用語:R20/21/22
  • セキュリティ用語:S36

Nitrendipine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Nitrendipine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-201466A-100mg
Nitrendipine,
39562-70-4
100mg
¥1158.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
484738-100MG
Nitrendipine, 95%
39562-70-4 95%
100MG
¥ 1662 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0119-1 mL * 10 mM (in DMSO)
Nitrendipine
39562-70-4 99.00%
1 mL * 10 mM (in DMSO)
¥355.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N60741-250mg
Nitrendipine
39562-70-4
250mg
¥778.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001515-1g
Nitrendipine
39562-70-4 95%
1g
¥108 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001515-100mg
Nitrendipine
39562-70-4 95%
100mg
¥31 2023-09-09
eNovation Chemicals LLC
D491519-1g
Nitrendipine
39562-70-4 98%
1g
$360 2024-05-24
abcr
AB347672-10 g
Nitrendipine, 95%; .
39562-70-4 95%
10 g
€275.40 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VG003-50mg
Nitrendipine
39562-70-4 98+%
50mg
978CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N60740-1g
Nitrendipine
39562-70-4
1g
¥179.0 2021-09-08

Nitrendipine 合成方法

Nitrendipine 関連文献

Nitrendipineに関する追加情報

Introduction to Nitrendipine (CAS No. 39562-70-4)

Nitrendipine, a calcium channel blocker, is a pharmaceutical compound with the chemical formula C₂₈H₂₈N₂O₄. Its CAS number, 39562-70-4, uniquely identifies it in the chemical and pharmaceutical industries. This compound has garnered significant attention due to its therapeutic applications and the ongoing research that continues to explore its potential benefits.

The primary mechanism of action for Nitrendipine involves its selective binding to L-type calcium channels in cardiac and vascular smooth muscle cells. By blocking these channels, it reduces the influx of calcium ions, leading to vasodilation and decreased blood pressure. This mechanism makes it particularly effective in the management of hypertension and angina pectoris.

Recent studies have highlighted the therapeutic potential of Nitrendipine in conditions beyond cardiovascular disorders. For instance, research has suggested that it may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has opened new avenues for investigation in central nervous system disorders.

In clinical settings, Nitrendipine is often prescribed for its efficacy in lowering blood pressure and alleviating symptoms associated with coronary artery disease. Its long half-life allows for once-daily dosing, improving patient compliance. The drug's safety profile has been well-documented, with common side effects including dizziness, headache, and edema, which are generally manageable and dose-dependent.

Advances in pharmacokinetic studies have provided deeper insights into how Nitrendipine interacts with biological systems. Researchers have utilized techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its metabolic pathways. These findings have been crucial in optimizing dosing regimens and identifying potential drug-drug interactions.

The development of novel formulations of Nitrendipine has also been a focus of recent research. Transdermal patches and extended-release tablets have been explored to enhance bioavailability and reduce gastrointestinal side effects. Such innovations aim to improve patient comfort while maintaining therapeutic efficacy.

Emerging evidence suggests that Nitrendipine may have anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis. Preclinical studies have demonstrated its ability to modulate inflammatory pathways, potentially opening new therapeutic strategies for autoimmune diseases.

The role of Nitrendipine in combination therapy has also been investigated. Studies have shown that when used in conjunction with ACE inhibitors or beta-blockers, it can provide synergistic effects in managing cardiovascular conditions. This underscores the importance of personalized medicine approaches in optimizing treatment outcomes.

Future research directions for Nitrendipine include exploring its potential as an adjunct therapy in cancer treatment. Preliminary studies have indicated that it may inhibit tumor growth by interfering with calcium signaling pathways in cancer cells. While further investigation is needed, these findings hold promise for developing new anticancer strategies.

The global market for Nitrendipine continues to grow, driven by increasing prevalence of cardiovascular diseases and advancements in drug delivery systems. Pharmaceutical companies are investing heavily in research to expand its therapeutic applications and improve patient outcomes.

In conclusion, Nitrendipine (CAS No. 39562-70-4) is a versatile pharmaceutical compound with a well-established role in cardiovascular therapy. Its unique properties and ongoing research make it a promising candidate for treating a wide range of conditions, from hypertension to neurodegenerative diseases. As scientific understanding continues to evolve, the therapeutic potential of Nitrendipine is expected to expand further, offering new hope for patients worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:39562-70-4)Nitrendipine
A824621
清らかである:99%/99%
はかる:25g/100g
価格 ($):256.0/902.0
atkchemica
(CAS:39562-70-4)Nitrendipine
CL19422
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ